5'-O-Trityl-3'-O-mesylthymidine
CAS No.: 42214-24-4
Cat. No.: VC16244242
Molecular Formula: C30H30N2O7S
Molecular Weight: 562.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42214-24-4 |
|---|---|
| Molecular Formula | C30H30N2O7S |
| Molecular Weight | 562.6 g/mol |
| IUPAC Name | [5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate |
| Standard InChI | InChI=1S/C30H30N2O7S/c1-21-19-32(29(34)31-28(21)33)27-18-25(39-40(2,35)36)26(38-27)20-37-30(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-17,19,25-27H,18,20H2,1-2H3,(H,31,33,34) |
| Standard InChI Key | NLAIOTWSOVURMN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OS(=O)(=O)C |
Introduction
Chemical and Structural Properties of 5'-O-Trityl-3'-O-mesylthymidine
Molecular Characterization
5'-O-Trityl-3'-O-mesylthymidine is a white crystalline solid with a melting point range of 231–232°C . Its ultraviolet (UV) absorption spectrum shows a maximum at 266.3 nm, consistent with the thymine chromophore . Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: the trityl group contributes a multiplet at δ 7.22–7.38 ppm (15H, aromatic), while the thymine moiety exhibits a singlet for the 3-NH proton at δ 11.24 ppm and a quartet for the H-6 proton at δ 7.61 ppm . The mesyl group appears as a singlet at δ 3.08 ppm (3H, SO2CH3) .
Stability and Reactivity
Synthetic Methodologies and Optimization
Stepwise Synthesis from Thymidine
The synthesis of 5'-O-Trityl-3'-O-mesylthymidine typically begins with thymidine (CAS 50-89-5), as outlined in a optimized procedure by Costa et al. :
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5'-O-Tritylation: Thymidine reacts with trityl chloride (CAS 76-83-5) in pyridine at 40°C for 16 hours, yielding 5'-O-tritylthymidine .
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3'-O-Mesylation: The intermediate is treated with methanesulfonyl chloride (CAS 124-63-0) at 0°C for 15 hours, achieving a 95% yield of the mesylated product .
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Purification: Crystallization from hexanes-chloroform mixtures produces pure 5'-O-Trityl-3'-O-mesylthymidine .
Table 1: Key Reaction Conditions for Mesylation
| Parameter | Value |
|---|---|
| Reactants | 5'-O-Tritylthymidine, MsCl |
| Solvent | Pyridine |
| Temperature | 0°C |
| Reaction Time | 15 hours |
| Yield | 95% |
Applications in Nucleoside Analog Synthesis
Intermediate for Antiviral Agents
A seminal study by Costa et al. demonstrated the utility of 5'-O-Trityl-3'-O-mesylthymidine in synthesizing 3'-O-aminothymidine oximes, potential anti-HIV agents . The mesyl group facilitates displacement by phthalimide under Mitsunobu conditions, followed by hydrazine-mediated deprotection to yield 3'-O-aminothymidine . Subsequent oxime formation with acetaldehyde produces a mixture of syn and anti isomers, which were evaluated for antiviral activity .
Table 2: Anti-HIV Activity of 3'-O-Aminothymidine Oximes
| Compound | CC50 (μM)a | EC50 (μM)b |
|---|---|---|
| Oxime Mixture | 150 | 42 |
| AZT (Control) | >100 | 0.04 |
| *aCytotoxicity (50% cell viability reduction); *bAntiviral potency (50% HIV replication inhibition). |
Role in Oligonucleotide Synthesis
The mesyl group’s leaving group capability enables its use in synthesizing 2',3'-dideoxynucleosides, critical for chain-terminating oligonucleotides in sequencing and antisense technologies . The trityl group can be selectively removed under mild acidic conditions, allowing sequential functionalization of the 5'- and 3'-positions .
Pharmacological and Toxicological Considerations
Metabolic Stability
Future Directions and Challenges
Improving Synthetic Efficiency
Current mesylation protocols require cryogenic conditions (0°C) and extended reaction times (15 hours) . Exploring alternative sulfonating agents or catalytic methods could enhance process sustainability.
Expanding Therapeutic Applications
Given the moderate anti-HIV activity of oxime derivatives, structure-activity relationship (SAR) studies could optimize potency. Introducing fluorinated or aryl-substituted oximes may improve target binding and pharmacokinetics.
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